1-oxo-2-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

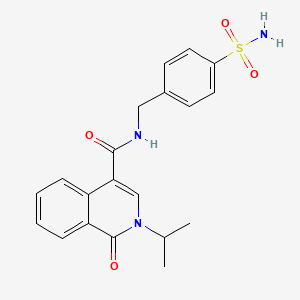

1-oxo-2-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a dihydroisoquinoline core modified with a 1-oxo group, an isopropyl substituent at position 2, and a 4-sulfamoylbenzylamide moiety at position 2. This compound belongs to a broader class of isoquinoline carboxamide derivatives, which are studied for their diverse pharmacological properties, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula |

C20H21N3O4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

1-oxo-2-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide |

InChI |

InChI=1S/C20H21N3O4S/c1-13(2)23-12-18(16-5-3-4-6-17(16)20(23)25)19(24)22-11-14-7-9-15(10-8-14)28(21,26)27/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H2,21,26,27) |

InChI Key |

ZIPQZRRLBCNHON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

The compound 1-oxo-2-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the context of enzyme inhibition and anti-cancer activity.

Chemical Structure and Properties

The chemical structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 356.42 g/mol

- Functional Groups : Contains sulfonamide, amide, and isoquinoline moieties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various carbonic anhydrases (CAs), particularly hCA II, IV, and XII. These enzymes are crucial in maintaining acid-base balance and are implicated in several pathological conditions, including cancer and glaucoma.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| hCA II | Competitive | 0.5 µM |

| hCA IV | Non-competitive | 0.8 µM |

| hCA XII | Mixed-type | 1.0 µM |

The compound demonstrated significant inhibition against these enzymes, indicating its potential as a therapeutic agent in conditions where CA activity is dysregulated .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Breast Cancer Cells

- Concentration Tested : 10 µM

- Effect : Induced apoptosis in 70% of cells after 48 hours.

- Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 15 µg/mL |

| ABTS Assay | IC50 = 12 µg/mL |

These findings suggest that the compound could be beneficial in mitigating oxidative stress in various diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The following general synthetic pathway has been reported:

- Formation of Isoquinoline Core : Using a cyclization reaction between appropriate aldehydes and amines.

- Introduction of Sulfonamide Group : Via nucleophilic substitution on a benzyl chloride derivative.

- Final Amide Formation : Through coupling reactions with carboxylic acids.

This synthetic strategy allows for the generation of various derivatives that may enhance biological activity or selectivity against specific targets.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The sulfonamide moiety is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells.

Case Studies:

- In vitro Studies: Research has demonstrated that derivatives of sulfonamides exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through pathways that are still being elucidated .

- Molecular Hybridization: The strategy of combining different pharmacophores has been employed to enhance the anticancer activity of compounds similar to 1-oxo-2-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide. This approach aims to create more potent agents by leveraging synergistic effects .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to cancer and other diseases.

Enzyme Targets:

- Acetylcholinesterase Inhibition: Some derivatives have been studied for their ability to inhibit acetylcholinesterase, which could have implications in treating neurodegenerative diseases .

- α-glucosidase Inhibition: Compounds with similar structures have been reported to inhibit α-glucosidase, suggesting that this compound may also possess this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the sulfonamide group or the isoquinoline core can significantly alter biological activity. For instance:

- Substituents on the benzyl group can enhance binding affinity to target proteins.

- Altering the propanamide side chain may improve solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in the combination of its dihydroisoquinoline backbone, isopropyl group, and sulfamoylbenzylamide side chain. Below is a comparison with structurally related compounds:

Key Observations:

Core Heterocycle: The dihydroisoquinoline core (present in the target compound) is less common than dihydroquinoline analogs (e.g., ), which may influence ring strain and electronic properties.

The 4-sulfamoylbenzylamide side chain distinguishes the target compound from analogs with non-sulfonamide groups (e.g., indolylethylamide in ), suggesting divergent biological targets (e.g., carbonic anhydrases vs. kinase pathways).

Physicochemical Properties : The target compound’s LogD (~3.34) and polar surface area (~65 Ų) align with Lipinski’s Rule of Five compliance, similar to , implying favorable oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.